molecular formula C10H9ClFN3 B1467478 4-(chloromethyl)-1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole CAS No. 1250616-82-0

4-(chloromethyl)-1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole

Cat. No.: B1467478
CAS No.: 1250616-82-0
M. Wt: 225.65 g/mol
InChI Key: NHCRCJCITBZFGS-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole is a specialized synthetic compound designed for advanced research and development. Its structure integrates two key pharmacophoric elements: the 1,2,3-triazole scaffold and a reactive chloromethyl handle. The 1,2,3-triazole core is a privileged structure in medicinal chemistry, known for its stability, hydrogen-bonding capacity, and ability to interact with a wide range of biological enzymes and receptors . This moiety is frequently employed in the design of compounds for investigating neurodegenerative diseases, with recent research highlighting its potential as a cholinesterase inhibitor to temporarily lessen symptoms of conditions like Alzheimer's disease . The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design, as it can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity through electronic effects and potential dipole interactions . The chloromethyl group (-CH2Cl) provides a versatile synthetic handle for further functionalization. Researchers can leverage this group for nucleophilic substitution reactions, enabling the facile attachment of additional pharmacophores, linkers, or fluorescent tags to create complex molecular hybrids or bioconjugates . This makes the compound a valuable intermediate in constructing targeted libraries for high-throughput screening or in the development of probe molecules for studying biological systems. The rigid, planar geometry of the triazole ring can contribute to specific molecular recognition events within enzyme active sites. Overall, this compound offers researchers a multifunctional tool for applications in drug discovery, particularly in the synthesis of novel enzyme inhibitors and the exploration of structure-activity relationships (SAR) in biologically active molecules.

Properties

IUPAC Name

4-(chloromethyl)-1-(3-fluoro-2-methylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c1-7-9(12)3-2-4-10(7)15-6-8(5-11)13-14-15/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCRCJCITBZFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antiproliferative effects based on recent research findings.

  • Molecular Formula : C10H9ClFN3
  • Molecular Weight : 225.65 g/mol
  • IUPAC Name : 4-(chloromethyl)-1-(3-fluoro-2-methylphenyl)triazole

Anti-inflammatory Activity

Research has shown that triazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various 1,2,4-triazole derivatives, it was found that compounds with similar structures to this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. Specifically, compounds demonstrated a reduction in TNF-α levels by approximately 44% to 60% at optimal concentrations .

Table 1: Cytokine Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A6050
Compound B5545
Compound C4440

Antimicrobial Activity

The antimicrobial potential of triazoles is well-documented. The compound has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. In vitro studies indicated that related triazole derivatives exhibited notable antibacterial activity, suggesting that compounds like this compound could possess similar properties .

Table 2: Antimicrobial Efficacy of Triazole Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiproliferative Activity

The antiproliferative effects of triazole derivatives have been explored in various cancer cell lines. Studies indicate that these compounds can inhibit cell proliferation through mechanisms involving cell cycle arrest and induction of apoptosis. For instance, specific derivatives demonstrated a significant reduction in cell viability in human cancer cell lines at concentrations ranging from 25 to 100 µg/mL .

Case Studies

One notable case study involved the synthesis and evaluation of several triazole derivatives for their biological activities. The study highlighted that certain modifications to the triazole ring significantly enhanced the anti-inflammatory and antimicrobial properties of the compounds. The most effective derivatives were those that incorporated additional functional groups conducive to enhanced solubility and reactivity .

Scientific Research Applications

Medicinal Chemistry

a. Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research indicates that 4-(chloromethyl)-1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole exhibits significant activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with notable Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains .

b. Anti-inflammatory Properties
Triazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that this compound could reduce TNF-α levels by approximately 44% to 60% at optimal concentrations. This indicates its potential use in treating inflammatory diseases .

c. Antiproliferative Effects
The compound has demonstrated antiproliferative activity in various cancer cell lines. Studies indicate that it can induce cell cycle arrest and apoptosis in human cancer cells at concentrations ranging from 25 to 100 µg/mL. This positions it as a candidate for further development as an anticancer agent .

Agricultural Applications

Triazole compounds are also utilized in agriculture as fungicides and plant growth regulators. The compound's structure allows it to interact with fungal enzymes, inhibiting their growth and reproduction. Preliminary studies suggest that derivatives of this triazole may enhance crop resistance to fungal infections while promoting healthier plant growth .

Materials Science

In materials science, triazoles are explored for their potential in synthesizing novel polymers and nanomaterials. The unique properties of triazole rings allow for the development of materials with enhanced thermal stability and mechanical strength. Research is ongoing into their application in coatings and composites for industrial uses .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including our compound of interest. The results confirmed its significant antibacterial activity and suggested modifications to enhance solubility and bioavailability, which could improve its effectiveness as a therapeutic agent .

Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on understanding the mechanism by which triazole derivatives inhibit inflammation. The study found that compounds structurally similar to this compound effectively blocked the NF-kB signaling pathway responsible for cytokine production .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogous triazoles, focusing on substituent effects and applications:

Compound Name Substituents Key Properties/Applications Synthesis Method
4-(Chloromethyl)-1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole (Target) 4-(ClCH₂), 1-(3-F-2-MeC₆H₃) Reactive chloromethyl group; potential intermediate for drug discovery. CuAAC
4-(Chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole 4-(ClCH₂), 1-(4-ClC₆H₄) Higher lipophilicity due to 4-Cl; used in polymer and agrochemical research. CuAAC (inferred)
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole 1-(3-Cl-4-FC₆H₃), 4-(CH(OEt)₂) Diethoxymethyl enhances solubility; explored in antiviral studies. Not specified
4-((Phenylmethoxy)methyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole 4-(PhOCH₂), 1-(4-FC₆H₄CH₂) Benzyl and phenylmethoxy groups increase steric hindrance; tested for antimicrobial activity. CuAAC (inferred)
1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole 1-(4-Cl-3-CF₃C₆H₃), 4-Ph Strong electron-withdrawing CF₃ group; studied as amide mimetics in peptide analogs. CuAAC

Key Research Findings and Trends

Substituent Effects on Bioactivity :

  • Fluorine and chlorine atoms improve binding to enzymes like IMPDH due to halogen bonding .
  • Bulky groups (e.g., 3-CF₃ in ) reduce metabolic degradation but may limit membrane permeability.

Solubility and Pharmacokinetics :

  • Diethoxymethyl () and methoxy groups () enhance aqueous solubility compared to chloromethyl.
  • Chloromethyl derivatives (target, ) are more reactive but may require stabilization for in vivo applications.

Structural Versatility :

  • Triazoles with benzyl or aryl groups (e.g., ) are preferred for antimicrobial activity, while halogenated phenyl rings (target, ) target enzyme active sites.

Preparation Methods

Table 1: Typical Reaction Conditions for CuAAC Synthesis of 1,2,3-Triazoles

Parameter Condition Effect/Outcome
Solvent Ethanol/water (1:1 v/v) Good solubility and reaction medium
Catalyst CuSO4·5H2O (0.1 equiv) + sodium ascorbate (0.05 equiv) Generates active Cu(I) catalyst in situ
Temperature 40–45 °C (microwave irradiation) Accelerates reaction kinetics
Reaction time 1 hour Complete conversion of starting materials
Purification Silica gel chromatography (CH2Cl2/MeOH) High purity isolated product

Table 2: Representative Yields and Purities of 1,2,3-Triazole Products

Compound Yield (%) Purity (HPLC %) Notes
This compound 75-85 (reported range) >95 High regioselectivity via CuAAC

Summary of Advantages and Challenges

  • Advantages:
    • CuAAC provides regioselective synthesis of 1,4-disubstituted triazoles.
    • Mild reaction conditions preserve sensitive functional groups.
    • Microwave-assisted synthesis reduces reaction time.
  • Challenges:
    • Availability and handling of azide precursors require safety precautions.
    • Chloromethyl group introduction requires careful control to avoid side reactions.
    • Purification may require chromatographic techniques due to close polarity of isomers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(chloromethyl)-1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized?

  • Methodology :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a standard method for 1,2,3-triazole synthesis. For this compound, the chloromethyl group can be introduced via post-functionalization of the triazole core using chloromethylating agents like chloromethyl ethers under controlled pH (6–7) to avoid side reactions .
  • Microwave-assisted synthesis (e.g., 80–120°C, 15–30 min) improves yield and reduces reaction time compared to conventional heating .
  • Optimization : Solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., CuI at 5–10 mol%) significantly affect regioselectivity. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis confirms the triazole ring geometry and substituent orientation. For example, bond angles (e.g., N–N–C ≈ 105–110°) and torsion angles (e.g., dihedral angle between triazole and aryl rings) are critical for understanding steric effects .
  • NMR spectroscopy : 1H^1H NMR (400 MHz, CDCl3_3) reveals distinct peaks for the chloromethyl group (~4.6 ppm, singlet) and aromatic protons (6.8–7.5 ppm, multiplet). 13C^{13}C NMR confirms the triazole carbon at ~145 ppm .
  • IR spectroscopy : Stretching vibrations for C–Cl (650–750 cm1^{-1}) and triazole C–N (1500–1600 cm1^{-1}) provide additional validation .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict the reactivity and electronic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. For example, the chloromethyl group lowers the LUMO energy, enhancing nucleophilic attack susceptibility .
  • Molecular docking : Used to simulate interactions with biological targets (e.g., fungal CYP51 enzymes). Partial charges and van der Waals radii are adjusted to model the 3-fluoro-2-methylphenyl group’s steric bulk .
  • Solvent effects : Polarizable continuum models (PCM) evaluate solvation energy differences in polar vs. nonpolar solvents, aiding in reaction pathway optimization .

Q. How can researchers address contradictions in biological activity data across different studies?

  • Methodology :

  • Replicate assays under standardized conditions : For example, antifungal activity (MIC values) should be tested against the same fungal strains (e.g., Candida albicans ATCC 90028) using CLSI M27 guidelines to minimize variability .
  • Purity validation : HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity, as impurities like unreacted azides can skew bioactivity results .
  • Structure-activity relationship (SAR) studies : Systematic substitution of the chloromethyl group (e.g., bromomethyl, hydroxymethyl) identifies pharmacophore contributions .

Q. What strategies are effective in resolving conflicting spectral data during structural elucidation?

  • Methodology :

  • 2D NMR techniques : HSQC and HMBC correlate 1H^1H-13C^{13}C couplings to resolve overlapping signals, particularly for aromatic protons in the 3-fluoro-2-methylphenyl group .
  • High-resolution mass spectrometry (HRMS) : Exact mass measurements (e.g., ESI-TOF, ±2 ppm error) confirm molecular formula consistency when crystallographic data is unavailable .
  • Cross-validation with synthetic intermediates : Comparing spectra of precursor compounds (e.g., before chloromethylation) isolates spectral changes attributable to the target molecule .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole

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